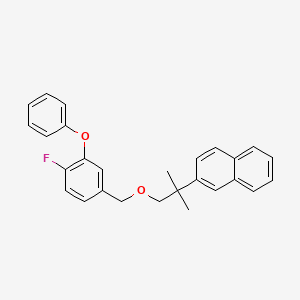
Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its naphthalene core structure, which is substituted with a dimethyl group and a fluoro-phenoxyphenyl methoxyethyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with reduced functional groups.
Scientific Research Applications
Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with a similar core structure.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthracene: A polycyclic aromatic hydrocarbon with three linearly fused benzene rings.
Uniqueness
Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
83493-00-9 |
|---|---|
Molecular Formula |
C27H25FO2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[1-[(4-fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl]naphthalene |
InChI |
InChI=1S/C27H25FO2/c1-27(2,23-14-13-21-8-6-7-9-22(21)17-23)19-29-18-20-12-15-25(28)26(16-20)30-24-10-4-3-5-11-24/h3-17H,18-19H2,1-2H3 |
InChI Key |
UGEDAEXVXXQOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















